molecular formula C17H14FN3O B6291597 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 332951-09-4

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6291597
CAS No.: 332951-09-4
M. Wt: 295.31 g/mol
InChI Key: PINNGHAZGIRIKV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. One common method involves the use of 4-fluoroaniline and 4-methoxyaniline as starting materials, which are reacted with a pyrimidine precursor in the presence of a catalyst such as palladium on carbon. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products

    Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its biological activity.

    4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the fluorine atom, which may influence its reactivity and binding affinity.

    4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Substitution of fluorine with chlorine can alter its chemical properties and biological activity.

Uniqueness

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both fluorine and methoxy groups, which can enhance its binding affinity and selectivity for specific molecular targets. This dual substitution pattern can also influence its chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINNGHAZGIRIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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